molecular formula C10H20Cl2N4O B11839230 N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride

N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride

Cat. No.: B11839230
M. Wt: 283.20 g/mol
InChI Key: NFAVPSRYFNTQSI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a piperidine ring and an oxadiazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method includes the use of microwave irradiation to facilitate the reaction between the fluoro compound and dimethyl-piperidin-4-ylmethyl-amine in 1-methyl-pyrrolidin-2-one at 200°C for 30 minutes. The reaction mixture is then poured into water, and the product is precipitated and purified using chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or oxadiazole moieties are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
  • N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride

Comparison: Compared to similar compounds, N,N-Dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine dihydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H20Cl2N4O

Molecular Weight

283.20 g/mol

IUPAC Name

N,N-dimethyl-1-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H18N4O.2ClH/c1-14(2)7-9-12-13-10(15-9)8-3-5-11-6-4-8;;/h8,11H,3-7H2,1-2H3;2*1H

InChI Key

NFAVPSRYFNTQSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C(O1)C2CCNCC2.Cl.Cl

Origin of Product

United States

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